molecular formula C14H18N2O5 B13232513 Tert-butyl 8-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate

Tert-butyl 8-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate

Cat. No.: B13232513
M. Wt: 294.30 g/mol
InChI Key: PMWDYQZBDLCDJT-UHFFFAOYSA-N
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Description

TERT-BUTYL8-NITRO-2,3-DIHYDROBENZO[F][1,4]OXAZEPINE-4(5H)-CARBOXYLATE is a complex organic compound belonging to the oxazepine family. This compound is characterized by its unique structure, which includes a tert-butyl group, a nitro group, and a dihydrobenzo[f][1,4]oxazepine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of TERT-BUTYL8-NITRO-2,3-DIHYDROBENZO[F][1,4]OXAZEPINE-4(5H)-CARBOXYLATE involves several steps. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes. This reaction is typically carried out under basic conditions and can be facilitated by microwave irradiation to reduce reaction time and increase yield . Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused oxazepines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

TERT-BUTYL8-NITRO-2,3-DIHYDROBENZO[F][1,4]OXAZEPINE-4(5H)-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Scientific Research Applications

TERT-BUTYL8-NITRO-2,3-DIHYDROBENZO[F][1,4]OXAZEPINE-4(5H)-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of TERT-BUTYL8-NITRO-2,3-DIHYDROBENZO[F][1,4]OXAZEPINE-4(5H)-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the oxazepine core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

tert-butyl 8-nitro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate

InChI

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)15-6-7-20-12-8-11(16(18)19)5-4-10(12)9-15/h4-5,8H,6-7,9H2,1-3H3

InChI Key

PMWDYQZBDLCDJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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